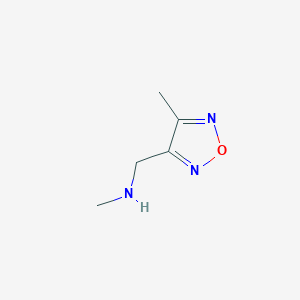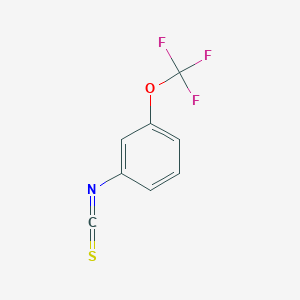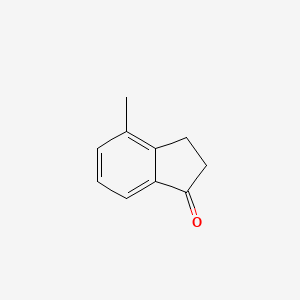
4-甲基-1-茚满
描述
4-Methyl-1-indanone is an organic compound with the empirical formula C10H10O . It is a prominent motif found in a number of natural products and pharmaceuticals . It is used in various syntheses, including the production of 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene .
Synthesis Analysis
4-Methyl-1-indanone can be synthesized through condensation with 2-lithio-N,N-diethyl-1-napthamide and 2-lithio-N,N-diethyl-8-methoxy-1-napthamide, followed by hydrolysis . This process affords 2-(1-hydroxy-4-methylindan-1-yl)-1-naphthoic acid lactone and 2-(1-hydroxy-4-methylindan-1-yl)-8-methoxy-1-naphthoic acid lactone respectively .Molecular Structure Analysis
The molecular weight of 4-Methyl-1-indanone is 146.19 g/mol . Its structure consists of a fused benzene and cyclopentane ring, with a carbonyl group attached to one of the carbon atoms of the cyclopentane ring .Chemical Reactions Analysis
4-Methyl-1-indanone is a versatile reagent in organic synthesis. It has been used in the synthesis of various organic compounds, including 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene .Physical And Chemical Properties Analysis
4-Methyl-1-indanone is a solid substance . It has a melting point of 94-96 °C . The compound is white to yellow in color .科学研究应用
Biological Activity Studies
- Scientific Field: Biochemistry
- Application Summary: 1-Indanones, including 4-Methyl-1-indanone, have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. They can also be used in the treatment of neurodegenerative diseases .
- Methods of Application: The specific methods of application vary depending on the specific biological activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes: The results of these studies have shown that 1-indanones and their derivatives have significant potential as therapeutic agents in a variety of fields .
Synthesis of Bioactive Molecules
- Scientific Field: Organic Chemistry
- Application Summary: 1-Indanones, including 4-Methyl-1-indanone, are important bioactive molecules. These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease. They can also be used as synthetic intermediates for several drugs and as precursors to natural products .
- Methods of Application: The intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides is one of the most common methods for the preparation of 1-indanones .
- Results or Outcomes: The synthesis of these bioactive molecules has led to the development of a variety of drugs and other therapeutic agents .
Preparation of Pharmaceuticals and Agrochemicals
- Scientific Field: Pharmaceutical and Agrochemical Industries
- Application Summary: 4-Methyl-1-indanone is used as a building block in organic synthesis and as a starting material for the preparation of pharmaceuticals and agrochemicals.
- Methods of Application: The specific methods of application would depend on the specific pharmaceutical or agrochemical being synthesized.
- Results or Outcomes: The use of 4-Methyl-1-indanone in these industries has led to the development of a variety of pharmaceuticals and agrochemicals.
Synthesis of Organic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 4-Methyl-1-indanone acts as a reagent in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application would depend on the specific organic compound being synthesized .
- Results or Outcomes: The use of 4-Methyl-1-indanone in these syntheses has led to the creation of a variety of organic compounds .
Non-Conventional Methodologies in Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 1-Indanones, including 4-Methyl-1-indanone, have been successfully prepared by means of three different non-conventional techniques: microwaves, high-intensity ultrasound, and a Q-tube™ reactor . These methods have been used to synthesize a library of differently substituted 1-indanones .
- Methods of Application: The specific methods of application include the direct Friedel-Crafts intramolecular cyclization of arylpropionic acids .
- Results or Outcomes: The application of these non-conventional techniques to the synthesis of 1-indanones has been efficient and “green”, contributing to the principles of green chemistry .
Synthesis of Cholanthrene Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4-Methyl-1-indanone acts as a reagent in the synthesis of various organic compounds, including 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene .
- Methods of Application: The specific methods of application would depend on the specific cholanthrene derivative being synthesized .
- Results or Outcomes: The use of 4-Methyl-1-indanone in these syntheses has led to the creation of a variety of cholanthrene derivatives .
Non-Conventional Methodologies in Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 1-Indanones, including 4-Methyl-1-indanone, have been successfully prepared by means of three different non-conventional techniques: microwaves, high-intensity ultrasound, and a Q-tube™ reactor . These methods have been used to synthesize a library of differently substituted 1-indanones .
- Methods of Application: The specific methods of application include the direct Friedel-Crafts intramolecular cyclization of arylpropionic acids .
- Results or Outcomes: The application of these non-conventional techniques to the synthesis of 1-indanones has been efficient and “green”, contributing to the principles of green chemistry .
Synthesis of Cholanthrene Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4-Methyl-1-indanone acts as a reagent in the synthesis of various organic compounds, including 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene .
- Methods of Application: The specific methods of application would depend on the specific cholanthrene derivative being synthesized .
- Results or Outcomes: The use of 4-Methyl-1-indanone in these syntheses has led to the creation of a variety of cholanthrene derivatives .
安全和危害
属性
IUPAC Name |
4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUORWXQKVXTQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403076 | |
| Record name | 4-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-indanone | |
CAS RN |
24644-78-8 | |
| Record name | 4-Methyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024644788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4Y2I8BMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


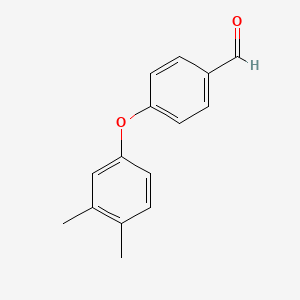
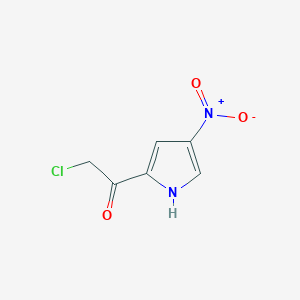
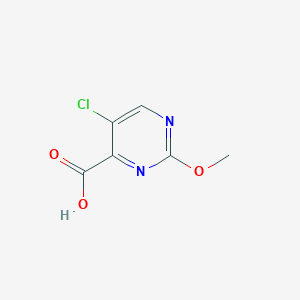
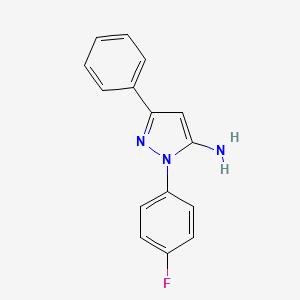
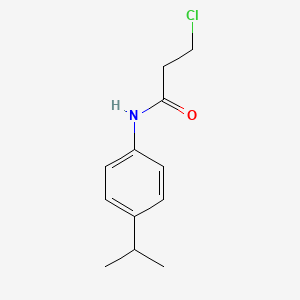
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)
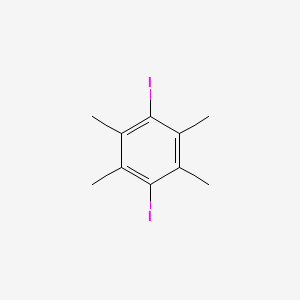
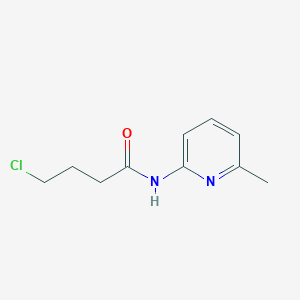
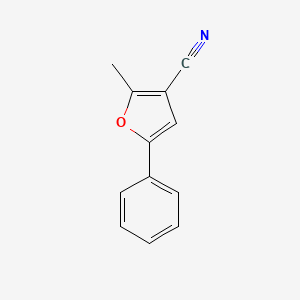
![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
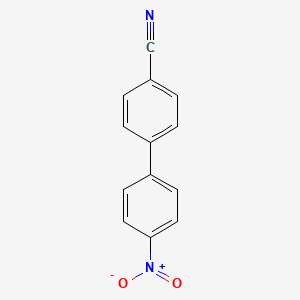
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
